6-ethenyl-3,4-dihydroisochromen-1-one
Description
6-Ethenyl-3,4-dihydroisochromen-1-one is a substituted dihydroisochromenone derivative characterized by an ethenyl group at position 6 of the aromatic ring. The dihydroisochromenone scaffold is notable for its presence in natural products and synthetic intermediates with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-ethenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-10-9(7-8)5-6-13-11(10)12/h2-4,7H,1,5-6H2 |
InChI Key |
XDBQFGWUBUTRBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)OCC2 |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
A 5-exo selective asymmetric bromolactonization protocol enables enantioselective synthesis of 6-ethenyl-3,4-dihydroisochromen-1-one (3e). The reaction employs a chiral diamine catalyst (S2a) and N-bromosuccinimide (NBS) to cyclize a prochiral γ,δ-unsaturated carboxylic acid precursor (1e) .
Reaction Conditions
Key Steps
-
Substrate Activation : Carboxylic acid 1e undergoes bromonium ion formation via NBS.
-
Enantioselective Cyclization : Chiral diamine S2a directs 5-exo lactonization, forming the isochromenone core.
-
Workup : Column chromatography isolates this compound as a colorless oil.
Advantages : High enantioselectivity, mild conditions.
Limitations : Moderate regioselectivity (1:1 mixture with 2e ).
Transition Metal-Catalyzed Cross-Coupling
Heck Coupling Post-Functionalization
A two-step approach introduces the ethenyl group via palladium-catalyzed Heck coupling.
Reaction Sequence
-
Halogenation : 6-Bromo-3,4-dihydroisochromen-1-one is synthesized via electrophilic bromination.
-
Heck Coupling : Reacting with ethylene gas under Pd(OAc)₂ catalysis.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Br₂, FeCl₃, DCM, 0°C | 78% | |
| 2 | Pd(OAc)₂, PPh₃, Et₃N, ethylene, DMF, 80°C | 65% |
Advantages : Modular synthesis; compatible with diverse substituents.
Limitations : Requires halogenated precursor, high catalyst loading.
Homophthalic Acid Derivative Route
Wittig Reaction and Cyclization
Homophthalic anhydride serves as a starting material for introducing the ethenyl group.
Synthetic Pathway
-
Wittig Reaction : Homophthalic acid methyl ester reacts with ethylidenetriphenylphosphorane to install the ethenyl group.
-
Lactonization : Acid-catalyzed cyclization forms the dihydroisochromenone core.
Advantages : Cost-effective, scalable.
Limitations : Requires anhydrous conditions, moderate stereocontrol.
Organocatalytic Oxidative Cyclization
Silyl Enol Ether Oxidation
A patent method utilizes silylated enol ether intermediates for one-pot cyclization.
Procedure
-
Silylation : 4-Hydroxyindanone reacts with N,O-bis(trimethylsilyl)acetamide (BSA) to form a silyl enol ether.
-
Ozonolysis-Reduction : Ozone cleavage followed by reductive workup generates a diketone.
-
Oxidative Cyclization : Oxone-mediated cyclization yields this compound.
Advantages : High-yielding, avoids transition metals.
Limitations : Multi-step protocol, sensitive to moisture.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| Asymmetric Bromolactonization | 84 | High (ee >90%) | Moderate | Enantioselectivity |
| Heck Coupling | 65 | N/A | High | Modularity |
| Homophthalic Acid Route | 72–85 | Low | High | Cost-effective |
| Organocatalytic Cyclization | 76 | Moderate | Moderate | Metal-free |
Chemical Reactions Analysis
Types of Reactions
6-ethenyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted isochromen derivatives.
Substitution: Formation of various substituted isochromen derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethenyl-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethenyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. The vinyl group can undergo reactions with biological molecules, leading to the formation of covalent bonds. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The table below compares the substituents, molecular formulas, and molecular weights of 6-ethenyl-3,4-dihydroisochromen-1-one with key analogs:
Key Observations :
- Substituent Diversity : The ethenyl group at C6 in the target compound is distinct from common substituents like hydroxy, methoxy, or alkyl chains in analogs. This may enhance electrophilic reactivity or alter π-π stacking interactions in biological targets.
- Molecular Weight: Lower molecular weight (174.19 g/mol) compared to Hydrangenol (256.25 g/mol) suggests improved bioavailability or membrane permeability .
Cytotoxicity and Anticancer Potential
- Ochracin: No direct cytotoxicity reported; primarily studied for structural novelty .
- Hydrangenol: Exhibits antiangiogenic and anti-inflammatory activity; cited in 88 research papers .
- Marine Fungal Analogs (e.g., 3,8-Dihydroxy-3-methyl-): No significant cytotoxicity against KB (oral cancer) or MCF-7 (breast cancer) cells .
- 6-Ethenyl Derivative (Inferred) : The ethenyl group may confer unique interactions with cellular targets (e.g., Michael addition susceptibility), though empirical data are lacking.
Antimicrobial and Antimalarial Activity
- Cladosporin: A dihydroisochromenone with potent antimalarial activity (IC₅₀ = 0.13 μM against Plasmodium falciparum) due to its interaction with lysyl-tRNA synthetase .
- (R)-7-Butyl-6,8-dihydroxy-3-pent-3-enyl : Structural complexity (long alkyl chains) likely enhances lipophilicity, favoring membrane penetration in pathogens .
Q & A
Q. What are the common synthetic routes for 6-ethenyl-3,4-dihydroisochromen-1-one, and how do reaction conditions influence yield?
The synthesis of dihydroisochromen-1-one derivatives typically involves cyclization reactions using homophthalic anhydride derivatives. For example:
- Method : Reacting substituted homophthalic anhydrides with acyl chlorides (e.g., hexanoyl chloride) in the presence of catalysts like 1,1,3,3-tetramethylguanidine and triethylamine. Subsequent reduction or modification steps yield 3,4-dihydroisochromen-1-one scaffolds .
- Key Variables : Catalyst choice, solvent polarity, and temperature significantly impact regioselectivity and yield. For instance, hexanoyl chloride reacts with 4-butyl-3,5-dimethoxyhomophthalic anhydride to form intermediates, which are reduced to dihydro derivatives .
Q. How is the structural elucidation of this compound performed?
Structural characterization relies on:
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, - and -NMR for substituent positioning, and IR for functional group identification .
- Chromatography : HPLC or Sephadex LH-20 for purification, coupled with UV-vis spectroscopy to monitor chromophores .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms ring conformations .
Q. What natural sources produce structurally related dihydroisochromen-1-one derivatives?
- Fungal Sources : Endophytic fungi like Geotrichum sp. and mangrove-derived Gx-4b yield analogs such as 7-butyl-6,8-dihydroxy-3-pentyl derivatives .
- Marine Organisms : Helicascus kanaloanus produces ochracin (8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one), highlighting the scaffold’s prevalence in bioactive natural products .
Advanced Research Questions
Q. How can non-targeted metabolomics identify this compound derivatives in complex biological matrices?
- Workflow :
- Sample Preparation : Extract metabolites using solvent systems (e.g., methanol/water) optimized for polar and semi-polar compounds.
- LC-MS/MS Analysis : Use reverse-phase chromatography (C18 columns) with data-dependent acquisition (DDA) to fragment precursor ions.
- Data Mining : Compare MS/MS spectra against databases (e.g., Metabolomics Workbench) and apply molecular networking to cluster structurally related compounds .
- Challenges : Isomeric discrimination (e.g., differentiating 6-ethenyl vs. 6-methyl substituents) requires tandem MS or ion mobility spectrometry .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Case Example : Discrepancies in -NMR coupling constants or MS adducts may arise from impurities or tautomerism.
- Solutions :
- Iterative Purification : Repeat column chromatography with alternative solvents (e.g., ethyl acetate/hexane gradients) to isolate pure fractions .
- Complementary Techniques : Use - COSY and HMBC NMR to validate spin systems and long-range correlations .
- Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values .
Q. How does the ethenyl substituent at position 6 influence the compound’s bioactivity and stability?
- Bioactivity : The ethenyl group may enhance electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). Analogous compounds show antimicrobial and anticancer properties .
- Stability : The conjugated dihydroisochromenone system is prone to oxidation. Stability studies under varying pH and light exposure are critical for pharmacological applications .
Q. What are the biosynthetic pathways proposed for fungal-derived dihydroisochromen-1-ones?
- Polyketide Origin : Fungal polyketide synthases (PKS) assemble the core scaffold via iterative condensation of malonyl-CoA units.
- Post-Modifications : Oxidative tailoring (e.g., hydroxylation at C6/C8) and prenylation (e.g., ethenyl addition) occur via cytochrome P450 enzymes and prenyltransferases, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
